

Millewanin H: A Promising Natural Product for Research and Development

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Compound of Interest

Compound Name: Millewanin H

Cat. No.: B127548

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Introduction

Millewanin H is a naturally occurring isoflavonoid that has garnered interest in the scientific community for its potential therapeutic applications. Isolated from the plant *Millettia pachycarpa*, this compound has demonstrated significant biological activity, particularly as an antiestrogenic agent.^{[1][2][3]} This profile makes it a valuable tool for researchers in oncology, endocrinology, and drug discovery. This document provides an overview of commercial suppliers, key experimental data, and detailed protocols for the research use of **Millewanin H**.

Commercial Suppliers

Millewanin H is available for research purposes from various specialized chemical suppliers. One notable supplier is MedchemExpress, which provides the compound under the product number HY-N3256 and CAS number 874303-34-1. It is supplied as a powder and is specified for laboratory research use only.

Physicochemical Properties

Property	Value
Chemical Name	3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-en-1-yl)-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
Molecular Formula	C ₂₅ H ₂₆ O ₇
Molecular Weight	438.47 g/mol
CAS Number	874303-34-1
Appearance	Powder
Source	Isolated from Millettia pachycarpa

Biological Activity

The most well-documented biological activity of **Millewanin H** is its potent antiestrogenic effect. [1][2][3] Research has shown that it can inhibit the activity of 17 β -estradiol, the primary female sex hormone, in a dose-dependent manner. This activity is comparable to that of the well-known selective estrogen receptor modulator (SERM), 4-hydroxytamoxifen.[1][3]

Antiestrogenic Activity Data

The antiestrogenic activity of **Millewanin H** was evaluated using a yeast two-hybrid assay, which measures the inhibition of β -galactosidase activity induced by 17 β -estradiol.

Compound	Concentration (M)	Inhibition of β -galactosidase activity (%)
Millewanin H	1 x 10 ⁻⁵	~80%
1 x 10 ⁻⁶	~40%	
1 x 10 ⁻⁷	~20%	
4-hydroxytamoxifen	1 x 10 ⁻⁵	~90%
1 x 10 ⁻⁶	~60%	
1 x 10 ⁻⁷	~30%	

Data adapted from Ito et al., J. Nat. Prod., 2006.[1][3]

Application Notes and Protocols

Antiestrogenic Activity Assessment in a Yeast Two-Hybrid System

This protocol is based on the methodology described in the foundational research on **Millewanin H**. [1][3]

Objective: To determine the antiestrogenic activity of **Millewanin H** by measuring the inhibition of 17 β -estradiol-induced β -galactosidase expression in a recombinant yeast strain.

Materials:

- **Millewanin H**
- Yeast strain co-transformed with plasmids for the human estrogen receptor (hER) ligand-binding domain fused to the GAL4 DNA-binding domain and the coactivator TIF2 fused to the GAL4 activation domain.
- 17 β -estradiol (E2)
- 4-hydroxytamoxifen (positive control)
- Yeast growth medium (e.g., YPD)
- Lysis buffer
- o-Nitrophenyl- β -D-galactopyranoside (ONPG)
- Spectrophotometer

Protocol:

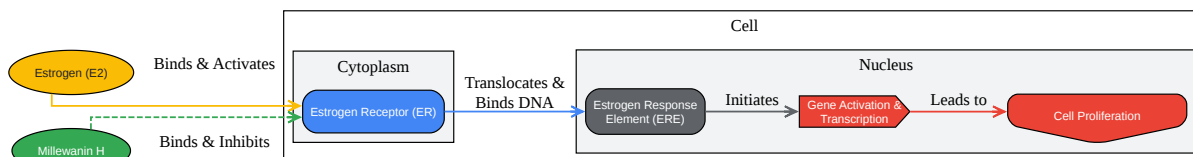
- **Yeast Culture:** Culture the recombinant yeast strain in appropriate selective media overnight at 30°C with shaking.

- Treatment: Dilute the overnight culture and incubate with various concentrations of **Millewanin H** (e.g., 10^{-7} to 10^{-5} M) or the positive control (4-hydroxytamoxifen) in the presence of a fixed concentration of 17β -estradiol (e.g., 10^{-8} M). A vehicle control (e.g., DMSO) should also be included. Incubate for 24-48 hours at 30°C .
- Cell Lysis: Harvest the yeast cells by centrifugation, wash with water, and resuspend in lysis buffer. Lyse the cells by freeze-thaw cycles or enzymatic digestion.
- β -Galactosidase Assay: Add ONPG solution to the cell lysates and incubate at 37°C .
- Measurement: Stop the reaction by adding a sodium carbonate solution and measure the absorbance at 420 nm.
- Data Analysis: Calculate the percentage of inhibition of β -galactosidase activity for each concentration of **Millewanin H** relative to the estradiol-only control.

Expected Outcome: **Millewanin H** is expected to show a dose-dependent inhibition of β -galactosidase activity, indicating its ability to antagonize the action of 17β -estradiol.

Signaling Pathway

The primary mechanism of action for the antiestrogenic activity of **Millewanin H** is likely through the modulation of the estrogen receptor (ER) signaling pathway. By acting as an antagonist, **Millewanin H** can block the binding of estrogen to its receptor, thereby preventing the transcriptional activation of estrogen-responsive genes that are involved in cell proliferation and survival. This makes it a compound of interest for studying hormone-dependent cancers, such as certain types of breast cancer.

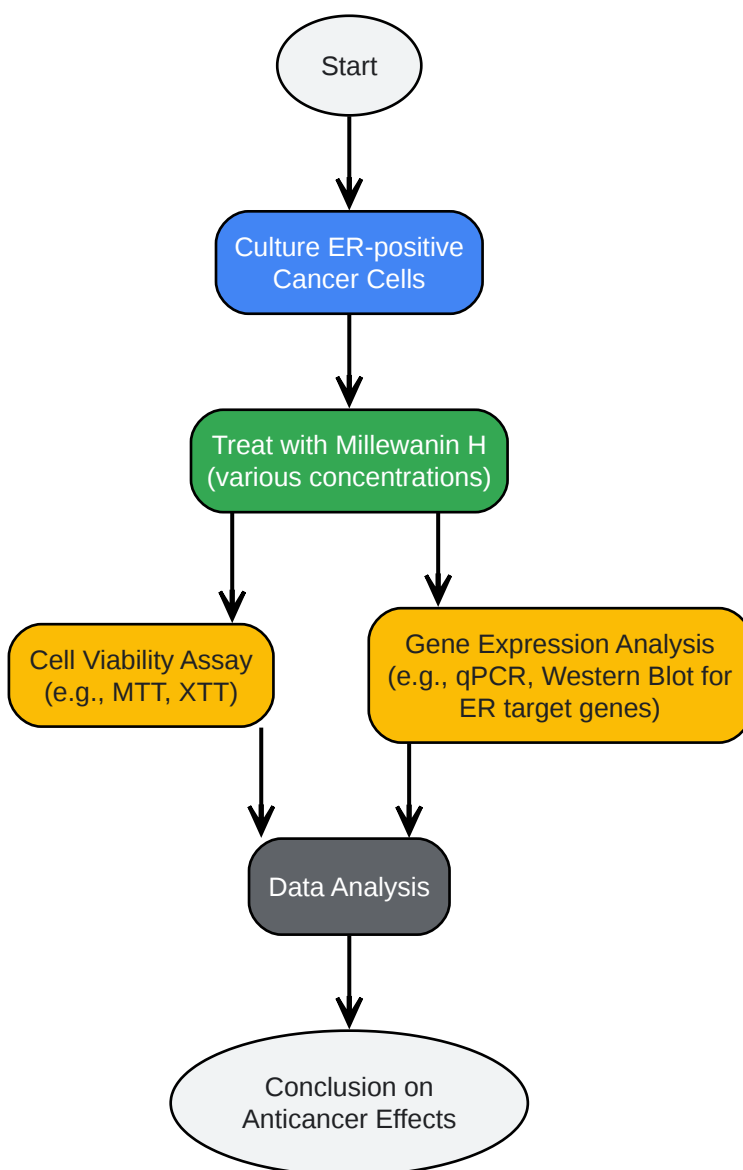


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Caption: Inhibition of Estrogen Receptor Signaling by **Millewanin H**.

Experimental Workflow

The following diagram outlines a general workflow for investigating the biological activity of **Millewanin H** in a cancer cell line model.



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